2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-23(18-21-13-6-2-3-7-15(13)26-18)10-16(24)22-17-20-14(11-25-17)12-5-4-8-19-9-12/h2-9,11H,10H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYBCOTNZFJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylamino group: This step involves the alkylation of the benzo[d]thiazole ring with a methylamine derivative.
Formation of the pyridine-thiazole moiety: This can be synthesized through a condensation reaction between a pyridine derivative and a thiazole derivative.
Coupling of the two moieties: The final step involves coupling the benzo[d]thiazole-methylamino moiety with the pyridine-thiazole moiety using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including the compound , have been investigated for their anticancer properties. Studies indicate that compounds containing thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. For instance, benzothiazole derivatives have shown efficacy against various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death through mechanisms such as the activation of caspases and modulation of the p53 pathway .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity. Research has revealed that thiazole-containing compounds exhibit potent activity against a range of bacteria and fungi. For example, certain derivatives have been found to be effective against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of vital enzymatic processes .
Neuroprotective Effects
Recent studies suggest that thiazole derivatives may possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells, potentially ameliorating cognitive decline associated with these conditions .
Synthesis and Chemical Properties
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions, including condensation reactions between appropriate thiazole derivatives and amines. The synthetic pathway often utilizes reagents such as acetic anhydride or chloroacetyl chloride to facilitate the formation of the desired product .
In Vitro Studies
In vitro studies have shown that this compound exhibits promising biological activity against various targets. For example, it has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and inflammation, demonstrating IC50 values in the low micromolar range .
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy of this compound in vivo. Results indicate significant reductions in tumor sizes and improved survival rates in treated groups compared to controls, highlighting its potential as an effective therapeutic agent .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated apoptosis induction in breast cancer cells with IC50 values <10 µM |
| Study B | Antimicrobial | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) <100 µg/mL |
| Study C | Neuroprotection | Reduced amyloid-beta aggregation in neuronal cultures by over 50% |
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, affecting their function and leading to cellular effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridin-3-yl Thiazole Derivatives
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the 4-(pyridin-3-yl)thiazol-2-yl core with the target compound . These analogs differ in their acetamide substituents (e.g., dichlorobenzamide vs. isonicotinamide) and side-chain modifications (e.g., morpholinomethyl). Such variations influence solubility and target affinity.
Benzothiazole-Acetamide Hybrids
- N-(Benzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) : These derivatives replace the pyridin-3-yl thiazole moiety with triazole or imidazole groups . The triazole analogs demonstrated anticonvulsant activity in rodent models, suggesting that the benzothiazole-acetamide scaffold is versatile for central nervous system (CNS) targeting.
- 2-(4-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: This analog substitutes the benzothiazole-methylamino group with a methoxyphenyl moiety .
Triazole/Benzimidazole-Acetamide Derivatives
Compounds such as 9a–e incorporate triazole-benzimidazole motifs instead of benzothiazole . These hybrids exhibit antibacterial and antifungal activities, highlighting the importance of heterocyclic diversity in modulating bioactivity. However, the absence of a pyridine ring in these analogs may reduce selectivity for kinase targets compared to the target compound.
Comparative Physicochemical and Pharmacological Data
Key Research Findings
- Substituent Effects : Alkoxy groups (e.g., methoxy in ) enhance hydrogen bonding with enzymatic targets, while halogenated aryl groups (e.g., dichlorophenyl in ) improve lipophilicity and membrane permeability.
- Heterocyclic Core: The pyridin-3-yl thiazole moiety in the target compound may confer selectivity for kinase or receptor targets, as seen in analogs like 4d .
- Synthetic Flexibility : Ultrasound-assisted synthesis (e.g., ) and click chemistry (e.g., ) are emerging as efficient methods for generating structurally diverse acetamide derivatives, though traditional reflux-based coupling remains prevalent .
Biological Activity
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures, specifically a benzo[d]thiazole and a pyridine ring. Such compounds have garnered significant attention in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The IUPAC name of the compound suggests a complex arrangement of functional groups that may contribute to its biological activity. The presence of the benzo[d]thiazole and pyridine moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds similar to this compound:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antibacterial properties. For instance, derivatives of thiazole have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .
Anticancer Properties
Compounds containing thiazole and related structures have been investigated for their anticancer potential. For example, certain thiazole derivatives demonstrated cytotoxic effects on various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
Some derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies suggest that these compounds can effectively bind to the COX-2 active site, potentially leading to reduced inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of electron-donating groups | Enhances antimicrobial and anticancer activity |
| Substitution pattern on the aromatic rings | Alters binding affinity and potency against targets |
| Size and flexibility of the side chains | Influences bioavailability and interaction with biological targets |
Case Studies
- Antimicrobial Activity : A study focusing on thiazole derivatives demonstrated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard drugs like ampicillin. For example, a derivative showed an MIC of 31.25 µg/mL against Staphylococcus epidermidis, indicating strong potential as an antibacterial agent .
- Anticancer Activity : In vitro studies revealed that certain thiazole derivatives significantly inhibited the growth of cancer cells, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. This suggests that these compounds may serve as lead candidates for further development in cancer therapy .
- Anti-inflammatory Effects : A series of synthesized thiazole derivatives were screened for COX-2 inhibition, revealing several candidates with comparable efficacy to existing anti-inflammatory medications. This highlights their potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Synthesis and Characterization
Q: What is the standard synthetic route for preparing 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, and how is its purity validated? A: The compound can be synthesized via a multi-step route involving:
- Step 1: Reacting benzo[d]thiazol-2-amine derivatives with methylating agents (e.g., methyl iodide) to introduce the methylamino group.
- Step 2: Coupling the intermediate with a chloroacetamide-functionalized pyridinylthiazole using a base (e.g., NaH) in dry THF or DMF .
Purity is validated through elemental analysis (comparing calculated vs. experimental C, H, N, S content), melting point consistency , and spectral techniques (¹H/¹³C NMR , IR ) to confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
Advanced: Substituent Effects on Bioactivity
Q: How do structural modifications (e.g., substituents on the benzothiazole or pyridinylthiazole rings) influence biological activity, and what methods are used to assess this? A: Modifying substituents alters lipophilicity , hydrogen-bonding capacity , and steric effects , impacting target binding. For example:
- Electron-withdrawing groups (e.g., -Br, -NO₂) on the benzothiazole ring enhance antimicrobial activity by increasing electrophilicity .
- Pyridinyl substituents improve solubility and π-π stacking with enzyme active sites .
Methodology: - QSAR modeling correlates substituent properties (logP, molar refractivity) with activity .
- Molecular docking (e.g., AutoDock Vina) evaluates binding poses in target proteins (e.g., bacterial enzymes) .
Structural Elucidation Challenges
Q: How are contradictory spectral data (e.g., NMR shifts vs. elemental analysis) resolved during structural confirmation? A: Discrepancies arise from impurities or solvent effects. Mitigation strategies include:
- Multi-technique validation: Cross-check NMR (e.g., DEPT for carbon types), IR, and high-resolution mass spectrometry (HRMS).
- X-ray crystallography (if crystals are obtainable) for unambiguous confirmation .
- Recalculation of elemental analysis with purified samples to rule out residual solvents .
Reaction Optimization Strategies
Q: What factors are critical for optimizing yield in the final coupling step of this compound? A: Key parameters:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine .
- Catalyst: DMAP accelerates amide bond formation under ultrasonication, reducing reaction time .
- Temperature control: Ice baths prevent side reactions during exothermic steps .
Molecular Docking for Mechanism Insights
Q: How can molecular docking guide hypotheses about the compound’s mechanism of action? A: Docking studies (e.g., using PDB: 1XYZ) identify:
- Binding affinity: Calculated ΔG values predict inhibitory potency.
- Key interactions: Hydrogen bonds with active-site residues (e.g., Ser214 in bacterial enzymes) or π-stacking with aromatic side chains .
- Conformational flexibility: MD simulations assess stability of docked poses over time .
Addressing Synthetic Impurities
Q: What purification techniques are effective for removing by-products (e.g., unreacted starting materials) in the synthesis? A:
- Column chromatography (silica gel, eluent: EtOAc/hexane gradient) separates polar impurities.
- Recrystallization from EtOAc/hexane mixtures improves purity for crystalline intermediates .
- HPLC (C18 column, acetonitrile/water) resolves closely related analogs .
SAR Study Design
Q: How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound? A:
- Variation points: Systematically modify substituents on both thiazole rings and the acetamide linker.
- Assay selection: Use standardized antimicrobial (e.g., MIC against S. aureus) or enzyme inhibition assays .
- Data analysis: Apply multivariate regression to identify physicochemical descriptors (e.g., Hammett σ) driving activity .
Validating Compound Identity
Q: What orthogonal methods ensure the synthesized compound matches the intended structure? A: Combine:
- 2D NMR (COSY, HSQC) to confirm connectivity.
- Elemental analysis (≤0.4% deviation for C/H/N).
- Single-crystal XRD for bond lengths/angles .
- LC-MS/MS to detect trace isomers or degradation products .
Advanced: Mechanistic Profiling
Q: How can researchers investigate whether the compound’s activity arises from covalent or non-covalent interactions? A:
- Time-dependent inhibition assays: A covalent mechanism shows irreversible activity loss after dialysis.
- Mass spectrometry: Detect adducts (e.g., +78 Da for glutathione conjugation).
- Mutagenesis studies: Replace nucleophilic residues (Cys, Ser) in the target protein to test binding .
Reproducibility in Spectral Data
Q: How can inconsistencies in reported NMR shifts (e.g., solvent effects) be addressed? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
